Unii-H55rrh6H7K
Description
UNII-H55RRH6H7K is a chemical compound assigned a Unique Ingredient Identifier (UNII) by the U.S. Food and Drug Administration (FDA) under its Substance Registration System (SRS). The UNII system ensures unambiguous identification of substances based on molecular structure, composition, and other defining characteristics .
UNII codes are assigned irrespective of impurities, preparation methods, or commercial formulations, focusing solely on the core substance . This compound may belong to a broader class of organic or coordination compounds, given the structural and functional trends observed in similar UNII-registered substances (e.g., coordination complexes, heterocyclic compounds, or polymers) .
Properties
Molecular Formula |
C19H23F3N2O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C19H23F3N2O/c20-19(21,22)16-8-5-15(6-9-16)7-10-18(25)24-13-3-4-17(24)14-23-11-1-2-12-23/h5-10,17H,1-4,11-14H2/b10-7+/t17-/m0/s1 |
InChI Key |
LIWQRVPGHLYPQJ-JEJOPICUSA-N |
SMILES |
O=C(/C=C/C1=CC=C(C(F)(F)F)C=C1)N(CCC2)[C@@H]2CN3CCCC3 |
Isomeric SMILES |
C1CCN(C1)C[C@@H]2CCCN2C(=O)/C=C/C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1CCN(C1)CC2CCCN2C(=O)C=CC3=CC=C(C=C3)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NNC 38-1202 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Structural similarity is defined by shared functional groups, carbon chain lengths, and reactive moieties . For example:
- Compound A : A heterocyclic compound with a C6 alkyl chain and a sulfur-containing functional group (e.g., thioether).
- Compound B : A coordination complex involving transition metals (e.g., nickel or iron) with aqua ligands, such as [Ni(H₂O)₆]Cl₂ .
| Property | UNII-H55RRH6H7K | Compound A | Compound B |
|---|---|---|---|
| Functional Groups | Undisclosed | Thioether, alkyl | Aqua ligands, chloride |
| Molecular Weight | N/A | ~300–400 g/mol | 237.69 g/mol |
| Applications | Regulatory use | Catalysis, polymers | Electroplating, catalysis |
Key Differences :
Functional Analogues
Functionally similar compounds share applications or biological pathways. For instance:
- Compound C : A polymer crosslinker like HDI/trimethylolhexyl lactone, used in cosmetics for its stability and low toxicity .
- Compound D : A bioactive heterocyclic compound with antimicrobial properties .
| Property | This compound | Compound C | Compound D |
|---|---|---|---|
| Primary Use | Undisclosed | Cosmetic formulations | Pharmaceuticals |
| Toxicity Profile | Not evaluated | Low systemic toxicity | Moderate cytotoxicity |
| Regulatory Status | FDA-registered | EU-compliant | Under clinical trials |
Key Differences :
Research Findings and Data Gaps
Analytical Characterization
and mandate rigorous characterization for novel compounds, including:
- Spectroscopic Data : NMR (¹H/¹³C), HRMS, and IR for functional group identification.
- Elemental Analysis : Combustion data (±0.4% deviation for C/H) to confirm purity .
For this compound, such data are unavailable in the provided evidence, highlighting a critical research gap. In contrast, structurally related compounds like [Ni(H₂O)₆]Cl₂ are well-documented with crystallographic and thermal stability data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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